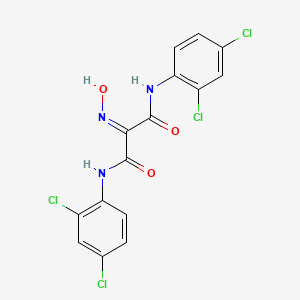![molecular formula C17H18N2O5 B12489111 1-(2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12489111.png)
1-(2-{[1-(4-Methoxyphenyl)ethyl]amino}-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a methoxyphenyl group.
Métodos De Preparación
The synthesis of 1-({[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the carboxylic acid group: This step typically involves oxidation reactions.
Attachment of the methoxyphenyl group: This can be done through a substitution reaction using a suitable methoxyphenyl derivative.
Formation of the carbamoyl group: This step involves the reaction of an amine with an isocyanate derivative.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Análisis De Reacciones Químicas
1-({[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-({[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-({[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-({[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)ethanol: This compound shares the methoxyphenyl group but lacks the pyridine ring and carboxylic acid group.
Pyridine-3-carboxylic acid: This compound shares the pyridine ring and carboxylic acid group but lacks the methoxyphenyl and carbamoyl groups.
N-(4-Methoxyphenyl)acetamide: This compound shares the methoxyphenyl and carbamoyl groups but lacks the pyridine ring and carboxylic acid group.
The uniqueness of 1-({[1-(4-METHOXYPHENYL)ETHYL]CARBAMOYL}METHYL)-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C17H18N2O5 |
|---|---|
Peso molecular |
330.33 g/mol |
Nombre IUPAC |
1-[2-[1-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H18N2O5/c1-11(12-3-6-14(24-2)7-4-12)18-15(20)10-19-9-13(17(22)23)5-8-16(19)21/h3-9,11H,10H2,1-2H3,(H,18,20)(H,22,23) |
Clave InChI |
VBSXDRAZBHWJHZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=C(C=CC2=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-{[(4-bromo-3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489037.png)
![4-bromo-2-[(E)-[(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)imino]methyl]phenol](/img/structure/B12489038.png)
![[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B12489039.png)
![4-(3-hydroxy-4-methoxyphenyl)-3-methyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12489047.png)
![2-chloro-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)benzamide](/img/structure/B12489052.png)
![Methyl {[3-chloro-4-(4-methoxyphenoxy)phenyl]carbamothioyl}carbamate](/img/structure/B12489062.png)

![4,5,6,7-Tetrabromo-2-[4-(pyridin-4-ylmethyl)phenyl]isoindole-1,3-dione](/img/structure/B12489075.png)
![Ethyl 4-amino-3-(cyclohexylcarbamoyl)imidazo[5,1-c][1,2,4]triazine-8-carboxylate](/img/structure/B12489080.png)
![1-Bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12489088.png)

![Dimethyl [phenyl(phenylamino)methyl]propanedioate](/img/structure/B12489105.png)
![Ethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12489119.png)
![(4Z)-5-amino-4-[2-(4-chloro-2-hydroxyphenyl)hydrazinylidene]-2-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12489123.png)
